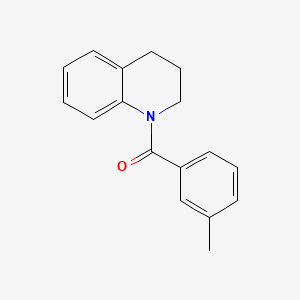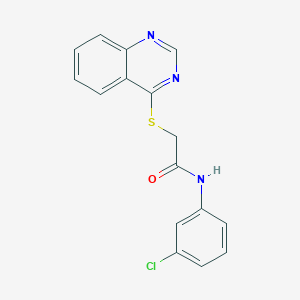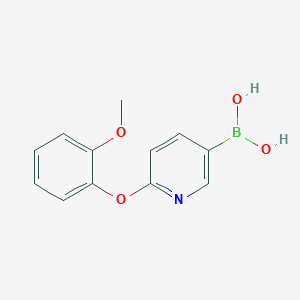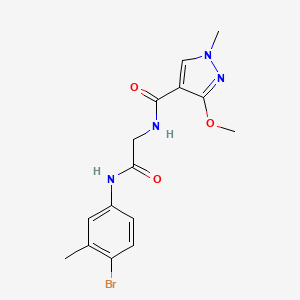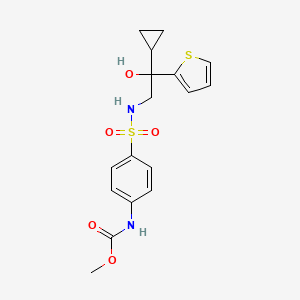
methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate” is a chemical compound with the molecular formula C17H20N2O5S2 and a molecular weight of 396.48. It contains a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a cyclopropyl group, a hydroxyethyl group, a sulfamoyl group, and a carbamate group. Thiophene is a five-membered ring with one sulfur atom .Scientific Research Applications
Suzuki–Miyaura Coupling
Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:
- Advantages :
Lesinurad Sodium Intermediate
Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate: serves as a key intermediate in the synthesis of lesinurad sodium. Lesinurad is used to treat gout and hyperuricemia. Its crystal structure has been studied, contributing to the optimization of the synthesis process .
Thiophene Derivatives
Thiophene-based compounds have garnered interest due to their potential biological activityMethyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate could be explored for its thiophene moiety, potentially leading to novel derivatives with diverse biological effects .
Future Directions
properties
IUPAC Name |
methyl N-[4-[(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-16(20)19-13-6-8-14(9-7-13)26(22,23)18-11-17(21,12-4-5-12)15-3-2-10-25-15/h2-3,6-10,12,18,21H,4-5,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLCGRUUQRLHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2661395.png)
![3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2661396.png)

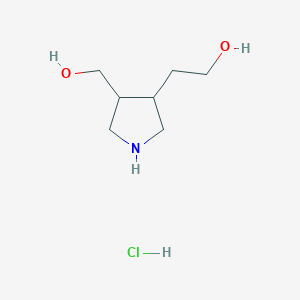
![3-[[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2661403.png)
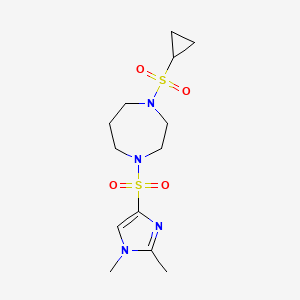
![3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2661406.png)
![3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2661407.png)
![N-(2-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2661408.png)
![(2Z)-5-(hydroxymethyl)-2-[(4-isopropylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2661409.png)
